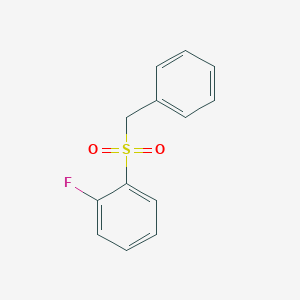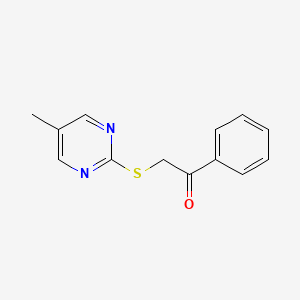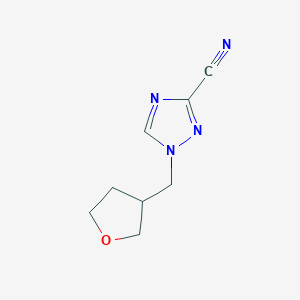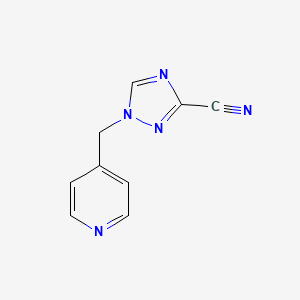
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, also known as P4C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4C belongs to the class of triazole derivatives, which have been extensively studied for their biological and pharmacological properties. In
科学的研究の応用
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug development. Some of the scientific research applications of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Anticancer activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
作用機序
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Modulation of gene expression: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
4. Reduction of oxidative stress: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile exhibits potent activity against various biological targets, making it a promising candidate for drug development.
2. Low toxicity: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
3. Easy synthesis: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile can be synthesized using a relatively simple and straightforward method, making it accessible to researchers.
Some of the limitations of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile include:
1. Limited stability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively unstable and can degrade over time, making it difficult to store and transport.
2. Limited solubility: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited solubility in water, which can make it difficult to administer in vivo.
3. Limited bioavailability: 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile has limited bioavailability, meaning that it may not be absorbed efficiently by the body.
将来の方向性
There are several future directions for research on 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its yield and purity, making it more accessible for research and drug development.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact molecular targets and signaling pathways involved in the activity of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile.
3. In vivo studies: Further in vivo studies could help to evaluate the safety and efficacy of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile as a therapeutic agent.
4. Formulation development: Further development of formulations for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile could improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is a promising candidate for drug development due to its potent biological and pharmacological activities. The synthesis method for 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile is relatively simple and straightforward, and it exhibits low toxicity in animal studies. Further research is needed to elucidate the exact mechanism of action of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile and to evaluate its safety and efficacy in vivo. Optimization of synthesis and formulation development could improve its accessibility and suitability for clinical use.
合成法
The synthesis of 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile involves the reaction of 4-pyridinemethanol with 4-amino-1,2,4-triazole-3-carbonitrile in the presence of a catalyst. The reaction proceeds via nucleophilic substitution of the hydroxyl group of 4-pyridinemethanol with the amino group of 4-amino-1,2,4-triazole-3-carbonitrile. The resulting product is 1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile, which can be purified by recrystallization.
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-7-14(13-9)6-8-1-3-11-4-2-8/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEWCFGKIXPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1,2,4-triazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
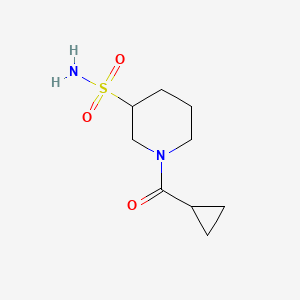
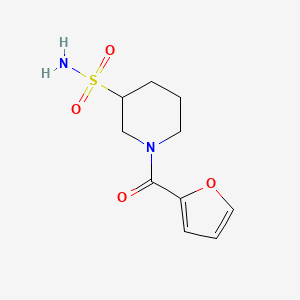
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
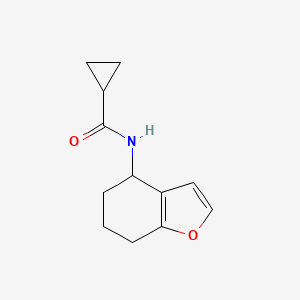
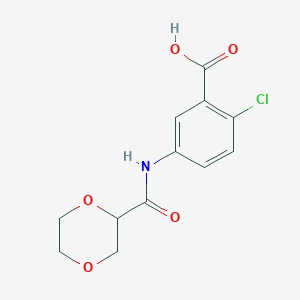


![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)

